molecular formula C19H18FN3O3 B2480428 N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide CAS No. 951543-14-9

N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide

Cat. No.: B2480428
CAS No.: 951543-14-9
M. Wt: 355.369
InChI Key: JFIDTQYGORZYQN-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
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Scientific Research Applications

Biological Effects and Pharmacology

Compounds with structures similar to the specified acetamide derivative have been studied for various biological effects and pharmacological activities. For example, derivatives of acetamide and formamide, including mono- and dimethyl derivatives, have been reviewed for their toxicological profiles and commercial importance, highlighting the biological consequences of exposure (Kennedy, 2001).

Potential Therapeutic Applications

  • Neuropharmacology and Brain Tumor Imaging : Advances in PET imaging for brain tumors have been noted, with specific tracers like 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-penta-fluoropropyl)-acetamide showing potential for imaging hypoxia in glioblastoma, indicating a role in enhancing glioma management and treatment monitoring (Petrirena et al., 2011).

  • Design and Synthesis of Kinase Inhibitors : The design, synthesis, and activity studies of synthetic compounds with tri- and tetra-substituted imidazole scaffolds, acting as selective inhibitors of p38 MAP kinase, have been reviewed. These inhibitors are crucial for reducing proinflammatory cytokine release, underlining the importance of such compounds in developing new therapeutic agents (Scior et al., 2011).

  • Degradation of Acetaminophen : Research on the advanced oxidation processes for treating acetaminophen from aqueous mediums has been summarized, including kinetics, mechanisms, by-products, and biotoxicity. This study contributes to understanding the environmental impact of pharmaceutical compounds and their degradation pathways (Qutob et al., 2022).

  • AMPA Receptor Agonists for Depression Treatment : A review emphasizes the potential of AMPA receptor agonists in developing novel antidepressants, highlighting the rapid onset of antidepressant effects similar to NMDA receptor antagonists but with possibly fewer side effects (Yang et al., 2012).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-13-3-4-14(11-17(13)20)21-18(24)12-22-9-10-23(19(22)25)15-5-7-16(26-2)8-6-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIDTQYGORZYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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